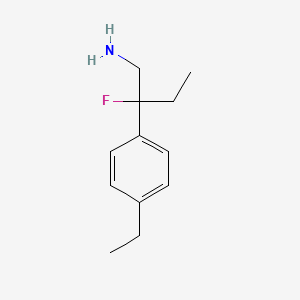

2-(4-Ethylphenyl)-2-fluorobutan-1-amine

Overview

Description

2-(4-Ethylphenyl)-2-fluorobutan-1-amine (EFBA) is an organofluorine compound that has been studied for its potential applications in scientific research. EFBA is a derivative of the amine group and is composed of an ethylphenyl group and a fluorine atom. EFBA can be synthesized through a variety of methods, including the use of Grignard reagents, lithium aluminum hydride and other methods. EFBA has been found to have a variety of biochemical and physiological effects, and has been studied for its potential applications in various scientific research fields.

Scientific Research Applications

Organic Synthesis and Fluorine Chemistry

Compounds containing fluorine atoms, such as 2-(4-Ethylphenyl)-2-fluorobutan-1-amine, are of significant interest in organic synthesis due to their unique reactivity and the influence of fluorine on bioactivity. A practical synthesis method for fluorinated biphenyls, which are key intermediates in producing various pharmaceuticals and agrochemicals, highlights the importance of fluorine in enhancing the properties of organic molecules (Qiu et al., 2009). Similarly, the use of fluorinated sulfonates in catalytic reactions demonstrates how fluorine can affect the efficiency and selectivity of synthetic processes (Hoegermeier & Reissig, 2009).

Fluorescence and Imaging Applications

Fluorinated compounds, due to their unique electronic properties, find applications in fluorescence and imaging. The development of new fluorophores with nitrogen-containing organic compounds shows the potential of such molecules in biomedical imaging, offering excellent biocompatibility and unique properties (Wang Shao-fei, 2011). The review of toxicity for commonly used organic fluorophores in molecular imaging further underscores the importance of understanding the safety profiles of these compounds (Alford et al., 2009).

Environmental Applications

The presence of fluorine, particularly in perfluoroalkyl and polyfluoroalkyl substances (PFAS), raises concerns about environmental persistence and toxicity. The review on microbial degradation of PFAS highlights the challenges and current understanding of how these substances are broken down in the environment, pointing towards the importance of research into biodegradable alternatives (Liu & Mejia Avendaño, 2013).

Potential Applications in CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have shown promise in CO2 capture due to the strong interaction between CO2 and amine groups. Research into amine-functionalized MOFs could provide insights into how similar functionalities in organic compounds like 2-(4-Ethylphenyl)-2-fluorobutan-1-amine might be exploited for environmental applications (Lin, Kong, & Chen, 2016).

properties

IUPAC Name |

2-(4-ethylphenyl)-2-fluorobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-3-10-5-7-11(8-6-10)12(13,4-2)9-14/h5-8H,3-4,9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSVHXLMCAODGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylphenyl)-2-fluorobutan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

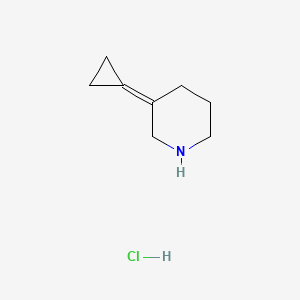

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]ethane-1,2-diamine](/img/structure/B1473981.png)

![6-Methoxybenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B1473985.png)

![(1S,2S)-2-[(2-aminophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474004.png)